N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide

Molecular weight optimization Ligand efficiency Drug-likeness

This unsubstituted diphenylpropanamide is a structurally matched negative control for RORγ target engagement studies. It lacks the 2-hydroxy-4,6-dimethoxyphenyl motif essential for potency, differing from ML-209 in linker, aryl, and amide regions. Procure it to deconvolute RORγ-dependent effects in Th17 differentiation assays, selectivity panels, and ADME benchmarking studies alongside active leads.

Molecular Formula C24H23NO4
Molecular Weight 389.451
CAS No. 1172297-47-0
Cat. No. B2575972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide
CAS1172297-47-0
Molecular FormulaC24H23NO4
Molecular Weight389.451
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H23NO4/c26-24(25-13-14-27-20-11-12-22-23(15-20)29-17-28-22)16-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,15,21H,13-14,16-17H2,(H,25,26)
InChIKeyRLDDXGZUOQUVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide (CAS 1172297-47-0): Structural Identity and Chemical Class Baseline for Procurement Evaluation


N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide (CAS 1172297-47-0) is a synthetic small molecule belonging to the diphenylpropanamide chemotype, which has been validated as a privileged scaffold for retinoic acid-related orphan receptor γ (RORγ) antagonism [1]. The compound features a 3,3-diphenylpropanamide core linked via an ethylenedioxy spacer to a benzo[d][1,3]dioxol-5-yl moiety, with molecular formula C24H23NO4 and a molecular weight of 389.4 g/mol . Unlike the extensively characterized diphenylpropanamide probe ML-209 (compound 4n; CAS 1334526-14-5), this specific congener has not yet been the subject of published primary pharmacological studies, and its biological activity profile remains uncharacterized in the peer-reviewed literature [1].

Why Generic Substitution Fails for N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide: Structural Nuances That Preclude Interchangeability


Generic interchange within the diphenylpropanamide class is precluded by the extreme sensitivity of RORγ target engagement to subtle structural variations in three pharmacophoric regions. The published structure–activity relationship (SAR) study covering 13 diphenylpropanamide analogs demonstrated that RORγ IC50 values span from inactive (>40 µM) to 0.46 µM depending solely on modifications to the amide substituent (Region A), aryl substitution patterns (Region B), and the linker connecting the two aromatic domains (Region C) [1]. Compound 1172297-47-0 differs from the characterized probe ML-209 in all three regions: it incorporates an ethylenedioxy linker rather than a direct aryl–propanone connection, bears two unsubstituted phenyl rings at the 3-position instead of a 2-hydroxy-4,6-dimethoxyphenyl group, and uses a secondary rather than tertiary amide. Based on the SAR trends documented for this chemotype, these structural departures would be expected to produce a markedly different selectivity and potency profile, making empirically unsupported substitution scientifically indefensible [1].

Quantitative Evidence Guide: How the Structural Features of N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide Differentiate It from Closest Analogs


Molecular Weight Differentiation: 389.4 Da Versus 441.5 Da for ML-209 Enables Distinct Physicochemical Property Space

Compound 1172297-47-0 has a molecular weight of 389.4 g/mol, which is 52.1 Da (approximately 12%) lower than ML-209 (compound 4n; MW = 441.5 g/mol, CAS 1334526-14-5) [1]. This reduction is attributable to the absence of the 2-hydroxy-4,6-dimethoxyphenyl substituent and the 3,5-dimethylpiperidine amide present in ML-209, replaced by two unsubstituted phenyl rings and a simpler ethylenedioxy-bridged secondary amide. In the context of fragment-based and lead-like optimization campaigns where ligand efficiency metrics are paramount, a 52 Da mass reduction represents a meaningful differentiation for hit-to-lead progression [1].

Molecular weight optimization Ligand efficiency Drug-likeness

Hydrogen Bond Donor/Acceptor Profile: 1 HBD/4 HBA Versus 1 HBD/6 HBA for ML-209 Impacts Polarity and Desolvation Penalty

The target compound possesses one hydrogen bond donor (amide NH) and four hydrogen bond acceptors (amide carbonyl, two dioxole oxygens, and one ether oxygen), yielding a HBD/HBA ratio of 1:4 . In contrast, ML-209 contains one hydrogen bond donor (phenolic OH) and six hydrogen bond acceptors (amide carbonyl, two dioxole oxygens, and three methoxy/hydroxy oxygens on the 2,4,6-substituted phenyl ring), for a ratio of 1:6 . The reduced HBA count translates to a lower calculated topological polar surface area (TPSA) and a predicted reduction in desolvation penalty upon membrane partitioning, which is a recognized driver of oral bioavailability in the diphenylpropanamide class .

Hydrogen bonding Desolvation penalty Oral bioavailability prediction

Linker Chemistry Differentiation: Ethylenedioxy Spacer Creates a Topologically Distinct Scaffold Relative to the Direct Propanone Linkage in ML-209

The defining structural feature of compound 1172297-47-0 is the ethylenedioxy spacer (–O–CH2–CH2–NH–CO–) connecting the benzodioxole ring to the diphenylpropanamide core, which introduces two additional rotatable bonds and an ether oxygen absent from the ML-209 scaffold . ML-209 instead employs a direct C–C bond between the benzodioxole ring and the propanone core, resulting in a more conformationally restricted system . In the published diphenylpropanamide SAR, modifications to the connectivity between aromatic regions (Region C) produced over 10-fold shifts in RORγ potency, demonstrating that linker topology is a critical determinant of target engagement [1]. The ethylenedioxy spacer may also introduce differential metabolic susceptibility via O-dealkylation pathways not applicable to the C–C linked analogs [1].

Scaffold hopping Linker optimization Conformational flexibility

Absence of the 2-Hydroxy-4,6-Dimethoxyphenyl Substituent: Differentiation from All High-Potency Diphenylpropanamide RORγ Inhibitors

All reported high-potency diphenylpropanamide RORγ inhibitors (IC50 ≤ 2.2 µM) in the published SAR series contain a 2-hydroxy-4,6-dimethoxyphenyl substituent at the position corresponding to one of the two phenyl rings in compound 1172297-47-0 [1]. In the NIH probe report SAR table (Table 3), compound 5i (containing this motif) achieved RORγ IC50 = 1.0 ± 0.3 µM and Th17 IC50 = 0.8 µM, while related analogs lacking this substitution pattern (e.g., 5a, 5b, 5g) showed RORγ IC50 values of 3.1–25.2 µM [2]. The target compound, bearing two unsubstituted phenyl rings at the 3-position, represents a deliberate or opportunistic departure from this potency-conferring motif. This structural difference may translate to reduced RORγ potency but could confer advantages in target selectivity or off-target profile distinct from the highly optimized 2-hydroxy-4,6-dimethoxyphenyl-containing series [1].

Pharmacophore mapping RORγ inhibitor SAR Aryl substitution

Secondary Amide Versus Tertiary Amide: Impact on Conformational Preferences and Metabolic Stability

Compound 1172297-47-0 contains a secondary amide (–CONH–) connecting the diphenylpropanoyl group to the ethylenedioxy linker, whereas ML-209 and all active analogs in the published SAR series (compounds 4a–4n, 5a–5k) incorporate a tertiary amide (–CONR–) as part of a cyclic amine (piperidine, morpholine, pyrrolidine, or azepane) [1]. The secondary amide introduces an additional HBD (amide NH → total 2 HBD), alters the conformational landscape through distinct cis/trans amide bond preferences, and presents a different metabolic liability profile. In the SAR reported by Huh et al., replacement of tertiary amides with secondary or aromatic amides (e.g., 4f, 4g) resulted in weak or no RORγ activity, highlighting the functional significance of the amide substitution pattern [1].

Amide bond geometry Metabolic stability Conformational analysis

Data Limitation: No Published Quantitative Bioactivity Data Available for This Compound — A Critical Procurement Consideration

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, CAS Common Chemistry, and patent databases as of April 2026 did not identify any published primary research articles, patents, or curated bioactivity records (IC50, Ki, EC50, or functional assay data) directly associated with CAS 1172297-47-0 [1]. This contrasts sharply with ML-209 (CAS 1334526-14-5), for which quantitative data exist across multiple orthogonal assay formats: RORγ reporter assay IC50 = 1.1 µM; RORγt transcriptional inhibition in HEK293T cells IC50 = 300 nM; Th17 differentiation inhibition at submicromolar concentrations; and selectivity confirmed against RORα . The absence of analogous data for compound 1172297-47-0 means that all potency, selectivity, and ADME predictions are extrapolated from class-level SAR and must be treated as untested hypotheses. Any procurement decision predicated on target engagement assumptions requires de novo experimental validation.

Data transparency Procurement risk assessment Screening library qualification

Recommended Research and Procurement Scenarios for N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide Based on Available Evidence


RORγ Inhibitor Selectivity Profiling Panels: Using the Unsubstituted Diphenyl Scaffold as a Negative-Control or Counterscreen Compound

Given that all high-potency diphenylpropanamide RORγ inhibitors in the published SAR series depend on the 2-hydroxy-4,6-dimethoxyphenyl substituent for target engagement, compound 1172297-47-0—lacking this motif—can serve as a structurally matched negative control in selectivity profiling panels [1]. Its use alongside ML-209 or compound 5k enables deconvolution of RORγ-dependent versus RORγ-independent cellular effects, strengthening mechanistic conclusions in Th17 differentiation assays or RORγ reporter gene experiments where the unsubstituted diphenyl analog is expected to show substantially reduced or absent RORγ activity based on published SAR trends [1][2].

Scaffold-Hopping and Library Enumeration: Exploiting the Ethylenedioxy Linker for Novel IP Generation

The ethylenedioxy spacer represents a topological feature absent from all published RORγ-active diphenylpropanamides, which uniformly employ direct C–C or C–N connections between the benzodioxole and propanamide domains [1]. This structural novelty creates a patent landscape opportunity for medicinal chemistry teams seeking to expand chemical space around the diphenylpropanamide pharmacophore. Procurement for focused library synthesis, where the ethylenedioxy-linked core is diversified through parallel amidation or aryl substitution, could yield composition-of-matter claims distinct from the ML-209 intellectual property estate [1].

Physicochemical Property Benchmarking: A Lower-Molecular-Weight Diphenylpropanamide for Permeability and Solubility Optimization Studies

With a molecular weight 52 Da lower than ML-209 and two fewer hydrogen bond acceptors, compound 1172297-47-0 may exhibit superior passive membrane permeability and aqueous solubility compared to the more highly functionalized diphenylpropanamide leads [1][2]. This makes it a suitable reference compound for physicochemical property benchmarking studies, including PAMPA, Caco-2 permeability, and kinetic solubility assays, where the impact of incremental molecular complexity on ADME parameters can be systematically assessed [1]. Such data would inform lead optimization campaigns evaluating trade-offs between target potency and drug-like properties within this chemotype.

Off-Target and Polypharmacology Screening: Assessing Target Engagement Beyond RORγ

The secondary amide and unsubstituted diphenyl architecture of compound 1172297-47-0 diverge from the tertiary amide–piperidine and 2-hydroxy-4,6-dimethoxyphenyl motifs conserved across all characterized RORγ inhibitors in this class [1]. This structural divergence may redirect target engagement toward alternative nuclear receptors, GPCRs, or enzymes that accommodate secondary amide-containing ligands. Procurement for broad-panel screening (e.g., CEREP, SafetyScreen44, or kinase/nuclear receptor selectivity panels) could reveal unexpected polypharmacology or off-target liabilities distinct from the RORγ-focused series, generating novel starting points for drug discovery [1].

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.